molecular formula C18H13N5O2 B10984929 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10984929
M. Wt: 331.3 g/mol
InChI Key: MOXXSOVBCUROPZ-UHFFFAOYSA-N
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Description

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, often referred to as a “click” reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide: Lacks the triazole ring but shares the isoquinoline core.

    1-oxo-2-phenyl-N-(1H-1,2,3-triazol-4-yl)-1,2-dihydroisoquinoline-4-carboxamide: Similar structure with a different triazole isomer.

    1-oxo-2-phenyl-N-(4H-1,2,4-triazol-5-yl)-1,2-dihydroisoquinoline-4-carboxamide: Another isomer with the triazole ring in a different position.

Uniqueness

The presence of the 4H-1,2,4-triazol-3-yl group in 1-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness can be attributed to the specific electronic and steric properties of the triazole ring.

Properties

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

1-oxo-2-phenyl-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C18H13N5O2/c24-16(21-18-19-11-20-22-18)15-10-23(12-6-2-1-3-7-12)17(25)14-9-5-4-8-13(14)15/h1-11H,(H2,19,20,21,22,24)

InChI Key

MOXXSOVBCUROPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NC=NN4

Origin of Product

United States

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